4-(2-Aminopropyl)phenol
Overview
Description
Hydroxyamphetamine, also known as 4-hydroxyamphetamine, is a derivative of amphetamine. It is a sympathomimetic agent that stimulates the sympathetic nervous system. This compound is primarily used in ophthalmology as an eye drop to induce mydriasis (pupil dilation) for diagnostic purposes, such as examining the back of the eye .
Mechanism of Action
Mode of Action
Hydroxyamphetamine is an indirect acting sympathomimetic agent . It interacts with its primary targets, the adrenergic nerve terminals, causing the release of norepinephrine . This release of norepinephrine results in mydriasis, the dilation of the pupils .
Biochemical Pathways
The biochemical pathways affected by hydroxyamphetamine involve the sympathetic nervous system . By causing the release of norepinephrine from adrenergic nerve terminals, hydroxyamphetamine stimulates the sympathetic nervous system . This leads to downstream effects such as pupil dilation and increased heart rate .
Pharmacokinetics
Hydroxyamphetamine is intended for local use only, specifically as ophthalmic (eye) drops . Therefore, its absorption, volume of distribution, and protein binding are localized to the site of application .
Result of Action
The primary molecular and cellular effect of hydroxyamphetamine’s action is the release of norepinephrine from adrenergic nerve terminals . This results in mydriasis , or pupil dilation, which is useful for diagnostic purposes, particularly in identifying nerve lesions associated with Horner’s syndrome .
Action Environment
The action, efficacy, and stability of hydroxyamphetamine can be influenced by various environmental factors. It’s important to note that as a local application, the immediate environment (i.e., the eye’s surface and interior) plays a significant role in the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
4-(2-Aminopropyl)phenol is a Bronsted base, capable of accepting a hydron from a donor . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyamphetamine can be synthesized through several methods. One common synthetic route involves the hydroxylation of amphetamine. This process typically requires the use of a hydroxylating agent, such as hydrogen peroxide or a peracid, under controlled conditions to introduce a hydroxyl group into the amphetamine molecule .
Industrial Production Methods
In industrial settings, the production of hydroxyamphetamine may involve more sophisticated techniques, such as catalytic hydroxylation. This method uses a catalyst to facilitate the hydroxylation reaction, improving yield and efficiency. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Hydroxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: Hydroxyamphetamine can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dehydroxylated derivatives.
Substitution: Hydroxyamphetamine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyamphetamine can yield quinones, while reduction can produce dehydroxylated derivatives .
Scientific Research Applications
Hydroxyamphetamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sympathomimetic agents and their interactions with various reagents.
Biology: Hydroxyamphetamine is used to investigate the physiological effects of sympathomimetic agents on biological systems.
Medicine: It is primarily used in ophthalmology for diagnostic purposes, such as diagnosing Horner’s syndrome by assessing the response of the pupil to the compound
Industry: Hydroxyamphetamine is used in the development of diagnostic agents and as a reference compound in analytical chemistry
Comparison with Similar Compounds
Hydroxyamphetamine is similar to other amphetamine derivatives, such as:
Amphetamine: Both compounds stimulate the sympathetic nervous system, but hydroxyamphetamine has a hydroxyl group that enhances its ability to induce mydriasis.
Methamphetamine: Similar in structure, but methamphetamine has a higher potency and central nervous system stimulation.
Ephedrine: Another sympathomimetic agent, but with additional uses as a bronchodilator and decongestant .
Hydroxyamphetamine is unique in its specific application in ophthalmology for diagnostic purposes, particularly in diagnosing Horner’s syndrome .
Properties
IUPAC Name |
4-(2-aminopropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNHHRFLCDOEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
306-21-8 (hydrobromide) | |
Record name | Hydroxyamfetamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023134 | |
Record name | (+/-)-4-Hydroxyamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydroxyamphetamine hydrobromide is an indirect acting sympathomimetic agent which causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis. | |
Record name | Hydroxyamphetamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09352 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103-86-6 | |
Record name | Hydroxyamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyamfetamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyamphetamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09352 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | hydroxyamphetamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-4-Hydroxyamphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminopropyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYAMPHETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQR280JW2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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